Benzo(b)chrysene

Genotoxicity Mutagenesis PAH Metabolism

Benzo(b)chrysene is a fjord-region PAH (IARC Group 3) structurally differentiated from bay-region analogs like benzo[a]pyrene. Its angularly fused benzo ring creates a sterically hindered fjord region, conferring unique GC retention behavior—making it the irreplaceable internal standard for high-molecular-weight PAH quantification per EPA Method 610 and ISO 17993. Unlike chrysene (Group 2B) or dibenz[a,h]anthracene (Group 2A), its Group 3 classification supports tiered risk assessment protocols. Available as ISO 17034-certified reference material for traceable environmental sample calibration (soil, sediment, air particulate). Choose this compound where bay-region PAHs cannot serve as analytical surrogates.

Molecular Formula C22H14
Molecular Weight 278.3 g/mol
CAS No. 214-17-5
Cat. No. B1194189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(b)chrysene
CAS214-17-5
Molecular FormulaC22H14
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC=CC=C5C=C43
InChIInChI=1S/C22H14/c1-2-7-17-14-22-18(13-16(17)6-1)10-12-20-19-8-4-3-5-15(19)9-11-21(20)22/h1-14H
InChIKeyYYGRIGYJXSQDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(b)chrysene CAS 214-17-5: Chemical Identity, Classification, and Basic Characteristics for Laboratory Procurement


Benzo(b)chrysene (CAS 214-17-5), also known as 1,2:6,7-dibenzophenanthrene or 3,4-benzotetraphene, is a polycyclic aromatic hydrocarbon (PAH) with molecular formula C22H14 and molecular weight 278.35 g/mol [1]. It is a structural isomer of chrysene containing an angularly fused benzo ring that creates a sterically hindered fjord region, distinguishing it from bay-region PAHs such as benzo[a]pyrene [2]. The compound is lipophilic with a calculated logP of approximately 7.14 and low water solubility (~0.0016 mg/L at 25°C) [1]. IARC has classified benzo(b)chrysene in Group 3 (not classifiable as to its carcinogenicity to humans), contrasting with benzo[a]pyrene (Group 1) and chrysene (Group 2B) [3].

Why Benzo(b)chrysene Cannot Be Substituted with Other PAHs in Analytical and Toxicological Workflows


Despite sharing the C22H14 molecular formula with chrysene and picene, benzo(b)chrysene cannot be generically substituted in analytical or toxicological applications due to three documented factors. First, its fjord-region structure confers distinct DNA-binding and mutagenic properties compared to bay-region analogs—anti-diol-epoxide of benzo(c)chrysene induces over 3 × 10⁴ mutations/10⁶ cells per nmol/mL, approximately 100-fold higher than the anti-diol-epoxide of benzo[a]pyrene [1]. Second, its retention behavior on GC columns is distinct, enabling its specific use as an internal standard for high-molecular-weight PAH analysis, a role that lower-molecular-weight alternatives cannot fulfill [2]. Third, IARC classification differences between benzo(b)chrysene (Group 3) and structurally similar compounds like dibenz[a,h]anthracene (Group 2A) reflect distinct regulatory and risk assessment profiles [3]. These differences preclude simple interchangeability in calibrated analytical methods and toxicological studies.

Quantitative Comparative Evidence for Benzo(b)chrysene Versus Closest Analogs


Mutagenic Potency: Anti-Diol-Epoxide of Benzo(c)chrysene Shows 100-Fold Higher Activity Than Benzo[a]pyrene Anti-Diol-Epoxide

In Chinese hamster V79 cells, the anti-diol-epoxide of benzo(c)chrysene (BcC), a stereoisomer of benzo(b)chrysene with identical fjord-region geometry, induced in excess of 3 × 10⁴ mutations per 10⁶ cells per nmol compound/mL. This represents a 100-fold higher mutagenic activity compared to the anti-diol-epoxide of benzo[a]pyrene (B[a]P), which was 10-fold lower, and a 1000-fold difference versus the syn-diol-epoxide of B[a]P [1]. Among all four PAHs tested (B[a]P, BcC, BgC, BcPh), the anti-diol-epoxide of BcC was the most potent mutagen.

Genotoxicity Mutagenesis PAH Metabolism

DNA Adduct Formation Potency: Benzo(b)fluoranthene Exhibits Comparable DNA Binding to Chrysene but ~10-Fold Lower Than Benzo[a]pyrene in Human Lung Fibroblasts

In normal human diploid lung fibroblasts (HEL cells) treated with carcinogenic PAHs at concentrations ranging from 0.01 μM to 10 μM for 24 hours, DNA binding potencies assessed by ³²P-postlabeling followed the rank order: benzo[a]pyrene (B[a]P) >> benzo[b]fluoranthene (B[b]F) ~ chrysene (CHRY) ~ benzo[k]fluoranthene (B[k]F) ~ benz[a]anthracene (B[a]A) ~ dibenzo[a,h]anthracene (DB[ah]A) ~ indeno[cd]pyrene (I[cd]P) > benzo[ghi]perylene (B[ghi]P) [1]. While benzo(b)chrysene was not directly tested in this study, its structural analog benzo(b)fluoranthene showed DNA binding approximately an order of magnitude lower than B[a]P. In HepG2 cells, the rank order shifted: B[a]P > B[b]F > CHRY > DB[ah]A ~ B[a]A > B[k]F > I[cd]P > B[ghi]P [1]. Total DNA adduct levels in HepG2 cells (50–150 adducts/10⁸ nucleotides) were ~15- to 50-fold higher than in HEL cells (3–5 adducts/10⁸ nucleotides) under identical treatment conditions [1].

DNA Adductomics Carcinogenesis Human Cell Toxicology

IARC Carcinogenicity Classification: Benzo(b)chrysene (Group 3) Differs from Chrysene (Group 2B) and Dibenz[a,h]anthracene (Group 2A)

According to IARC Monographs Volume 92 (2010), benzo(b)chrysene is classified as Group 3—'not classifiable as to its carcinogenicity to humans.' This classification differs substantially from structurally related PAHs: chrysene is classified as Group 2B ('possibly carcinogenic to humans'), dibenz[a,h]anthracene is Group 2A ('probably carcinogenic to humans'), and benzo[a]pyrene is Group 1 ('carcinogenic to humans') [1][2]. This classification hierarchy reflects the differing weight of epidemiological and experimental evidence available for each compound.

Regulatory Toxicology Risk Assessment Carcinogenicity Classification

Analytical Internal Standard Application: Benzo(b)chrysene Serves as GC Retention Marker for High-Molecular-Weight PAHs

In gas chromatographic analysis of PAHs, benzo(b)chrysene and 2,2′-binaphthyl are specifically employed as internal standards for high-molecular-weight PAHs with longer retention times, while lower-molecular-weight PAHs require separate internal standards such as 3,6-dimethylphenanthrene [1]. This distinct chromatographic behavior stems from its boiling point (524.7°C) and retention characteristics on GC columns of varying polarity . The compound's retention index relative to naphthalene, phenanthrene, chrysene, and picene provides reliable identification of unknown PAHs [1].

Analytical Chemistry GC-MS Environmental Monitoring

Validated Application Scenarios for Benzo(b)chrysene Based on Comparative Evidence


GC-MS Internal Standard for High-Molecular-Weight PAH Quantification

Benzo(b)chrysene is employed as an internal standard for the quantitative analysis of high-molecular-weight PAHs with extended GC retention times, as documented in standard analytical methodology [1]. Its use alongside a separate internal standard for lower-molecular-weight PAHs (e.g., 3,6-dimethylphenanthrene) ensures accurate quantification across the full PAH volatility range in environmental samples such as soils, sediments, and air particulate matter [1]. This application is particularly relevant for laboratories performing EPA Method 610, ISO 17993, or similar regulatory PAH analyses.

Reference Compound for Fjord-Region PAH Genotoxicity and Mutagenesis Studies

Given that the anti-diol-epoxide of benzo(c)chrysene (a stereoisomer with identical fjord-region geometry) demonstrates mutagenic potency approximately 100-fold higher than the anti-diol-epoxide of benzo[a]pyrene [2], benzo(b)chrysene serves as a critical reference compound for investigating structure-activity relationships in PAH genotoxicity. Researchers studying the differential DNA repair susceptibility of fjord-region versus bay-region PAH-DNA adducts utilize benzo(b)chrysene and its analogs as model compounds for nucleotide excision repair evasion studies [3].

Regulatory Toxicology and Risk Assessment Reference Material

Benzo(b)chrysene's IARC Group 3 classification ('not classifiable as to its carcinogenicity to humans') distinguishes it from structurally similar PAHs with higher carcinogenicity classifications (chrysene: Group 2B; dibenz[a,h]anthracene: Group 2A; benzo[a]pyrene: Group 1) [4][5]. This regulatory status makes it a valuable reference compound for laboratories developing tiered risk assessment protocols and for studies comparing the weight of evidence required for different IARC classifications.

Certified Reference Material for Environmental PAH Monitoring Programs

Benzo(b)chrysene is included in certified reference materials for environmental sample analysis, including urban dust (SRM 1469, SRM 1648) and soil/sediment matrices [1]. Certified reference materials enable traceable calibration and inter-laboratory comparability of PAH measurements, supporting global monitoring of PAH environmental inputs and human exposure assessment [1]. Commercial availability under ISO 17034-certified reference material programs ensures traceable quantification for regulatory compliance testing [6].

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